N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide
Description
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O/c19-10-15(13-11-22-25(12-13)14-4-2-1-3-5-14)23-18(26)16-17-21-7-9-24(17)8-6-20-16/h1-9,11-12,15H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAENRCYBMYXHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=NC=CN4C3=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,2-a]pyrazine core with high efficiency and selectivity. Common reagents used in these reactions include aldehydes, amines, and nitriles, which undergo cyclization under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps typically include crystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry .
Scientific Research Applications
Anticancer Activity
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide has shown promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung) | 12.5 |
| MCF-7 (breast) | 15.0 |
These results indicate significant cytotoxicity, suggesting that this compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and pathways such as cyclooxygenase (COX) activity, which plays a crucial role in inflammation .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further development in treating infectious diseases .
Case Study 1: Anticancer Mechanism Exploration
A study focused on the mechanism of action revealed that this compound induces apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Case Study 2: Anti-inflammatory Activity Assessment
In vivo studies demonstrated that the compound significantly reduced paw edema in rat models when compared to standard anti-inflammatory drugs like Indomethacin. This suggests a potent anti-inflammatory effect that warrants further investigation into its clinical applications .
Future Directions and Research Opportunities
The versatility of this compound opens avenues for further research:
- Optimization of Structure : Modifications to enhance potency and selectivity against specific targets.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- Clinical Trials : Progressing from preclinical studies to clinical trials to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. These compounds share a similar core structure but differ in their functional groups and substitution patterns. The unique features of this compound, such as its cyano and phenylpyrazolyl groups, contribute to its distinct chemical and biological properties .
List of Similar Compounds
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,2-a]pyridines
- Pyrrolo[1,2-a]pyrazines
Biological Activity
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure combining imidazo[1,2-a]pyrazine and pyrazole moieties, which are known for their diverse biological activities. The presence of cyano and carboxamide groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound.
In Vitro Evaluation
A comprehensive evaluation of various pyrazole derivatives indicated that certain compounds exhibited significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for these compounds were reported as follows:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 4a | 0.30 | Escherichia coli |
| 10 | 0.50 | Pseudomonas aeruginosa |
These results suggest that the compound may possess similar or enhanced antimicrobial properties compared to its analogs .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented extensively. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-κB.
Case Study: NF-κB Inhibition
A study investigating the pharmacological effects of pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives demonstrated that certain compounds could inhibit NF-κB activation effectively:
| Compound | IC50 (µmol/L) | Effect on Cytokines |
|---|---|---|
| 3h | 1.02 | Reduced TNF-α, IL-1β, IL-6 |
| 3g | 5.00 | Moderate reduction |
Compound 3h was particularly noted for its ability to significantly reduce lung inflammation in a sepsis model in rats, indicating its potential therapeutic application in inflammatory diseases .
Anticancer Activity
Emerging research suggests that imidazo[1,2-a]pyrazine derivatives may serve as effective anticancer agents by modulating immune responses and inhibiting tumor growth.
ENPP1 Inhibition
A recent study identified an imidazo[1,2-a]pyrazine derivative as a potent inhibitor of ENPP1, an enzyme implicated in tumor progression:
| Compound | IC50 (nM) | Effect on Tumor Growth |
|---|---|---|
| 7 | 5.70 | Enhanced antitumor efficacy |
This compound not only inhibited ENPP1 but also improved the efficacy of anti-PD-1 antibody treatments in murine models, achieving a tumor growth inhibition rate of approximately 77.7% .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize imidazo[1,2-a]pyrazine derivatives like N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide?
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves cyclocondensation reactions between carboxamides and N-nucleophiles. For example, cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with pyrazole derivatives can yield intermediates with cyano and aryl substituents, which are further functionalized . Key steps include optimizing solvent systems (e.g., DMF or ethanol), temperature (reflux conditions), and stoichiometric ratios of reactants to maximize yield . Advanced routes may involve iodine-catalyzed reactions for regioselective functionalization .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
Structural elucidation relies on:
- 1H/13C NMR : To confirm substitution patterns (e.g., cyano, phenylpyrazole, and carboxamide groups). For instance, imidazo[1,2-a]pyrazine derivatives exhibit distinct aromatic proton shifts in the δ 7.5–9.0 ppm range .
- HRMS (ESI) : Validates molecular weight and functional groups (e.g., cyano at m/z 394.47) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. What in vitro assays are used for preliminary evaluation of biological activity?
Initial screening often employs:
- Anticancer activity : Testing against the NCI-60 panel of cancer cell lines, with IC50 values calculated via MTT assays .
- Enzyme inhibition assays : For kinase or protease targets, using fluorescence-based or radiometric methods .
- Cytotoxicity profiling : Comparative analysis with control compounds (e.g., cabotegravir analogs) to assess selectivity .
Advanced Research Questions
Q. How can cyclocondensation reactions with N-nucleophiles be optimized to improve yield and regioselectivity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of N-nucleophiles like pyrazole derivatives .
- Catalytic systems : Iodine or Lewis acids (e.g., ZnCl2) improve regioselectivity in imidazo[1,2-a]pyrazine formation .
- Temperature control : Stepwise heating (e.g., 80°C for 12 hours) minimizes side products like dimerized intermediates .
Q. How can discrepancies in reported biological activity data across studies be resolved?
Discrepancies often arise from variations in:
- Assay conditions : Standardize parameters like cell passage number, serum concentration, and incubation time .
- Compound purity : Use HPLC (≥98% purity) and LC-MS to rule out degradation products .
- Statistical methods : Apply multivariate analysis (e.g., PCA) to differentiate assay-specific noise from true biological effects .
Q. What analytical methods are used to assess degradation products under stressed conditions?
Forced degradation studies involve:
- Stressors : Heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) .
- HPLC-DAD/MS : Identifies major degradation products (e.g., hydrolyzed carboxamide or oxidized pyrazole moieties) .
- Kinetic modeling : Determines degradation pathways (e.g., first-order kinetics for hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
